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molecular formula C12H23NO3 B031456 tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate CAS No. 239074-29-4

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Cat. No. B031456
M. Wt: 229.32 g/mol
InChI Key: SGNKPJPMWHKOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067620B2

Procedure details

Step 1. To a stirred solution of trans-4-aminocyclohexanecarboxylic acid methyl ester hydrochloride (1.0 g, 5.17 mmol) and triethylamine (2 ml) in CH2Cl2 (30 ml) was added Boc2O (1.20 g, 5.50 mmol). The resulting mixture was stirred at rt overnight. After removal of the solvent, the residue was washed with water (30 ml) and dried in vacuo to give trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid methyl ester (1.10 g, 83%) as a colorless solid. mp 80-81° C.; 1H NMR (500 MHz, CDCl3) δ 1.05-1.16 (m, 2H), 1.46-1.58 (m, 2H), 1.44 (s, 9H), 1.97-2.11 (m, 4H), 2.18-2.27 (m, 1H), 3.41 (brs, 1H), 3.66 (s, 3H), 4.38 (brs, 1H); 13C NMR (125.7 MHz, CDCl3) δ 27.79, 28.39, 32.53, 42.35, 48.95, 51.63, 79.22, 155.13, 175.86. Step 2. To a solution of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid methyl ester (1.00 g, 3.89 mmol) in ether (40 ml) and THF (8 ml) was added dropwise 2 M lithium borohydride in THF (1.95 ml, 3.89 mmol) followed by 1 M lithium triethylborohydride in THF (0.40 ml, 0.39 mmol). The resulting mixture was stirred at rt for 24 h and then diluted with ether (30 ml). The mixture was washed with 2 M aq. NaOH (2×5 ml), water (2×5 ml) and brine (5 ml), dried over MgSO4, filtered, and concentrated to afford tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate as a colorless solid (0.89 g, 99%). mp 124-125° C. 1H NMR (500 MHz, CDCl3) δ 1.00-1.15 (m, 2H), 1.44 (s, 9H), 1.50-1.64 (m, 2H), 1.79-1.86 (m, 2H), 2.02-2.08 (m, 2H), 3.39 (brs, 1H), 3.46 (d, J=6.0 Hz, 2H), 4.39 (brs, 1H); 13C NMR (125.7 MHz, CDCl3) δ 28.18, 28.40, 32.89, 39.58, 49.84, 68.06, 79.07, 155.20. Step 3. Diisopropyl azodicarboxylate (0.69 ml, 3.24 mmol) was added dropwise to a mixture of OZ288 (1.00 g, 2.80 mmol), tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (0.64 g, 2.80 mmol), and triphenylphosphine (0.85 g, 3.24 mmol) in THF (50 ml) at 0° C. under Ar. The resulting mixture was stirred at rt for 24 h. After removal of the solvent, the crude product was purified by crystallization from EtOH to afford the desired BOC derivative (0.52 g, 33%) as a colorless solid. mp 157-158° C.; 1H NMR (500 MHz, CDCl3) δ 1.07-1.20 (m, 2H), 1.44 (s, 9H), 1.64-2.10 (m, 29H), 2.44-2.54 (m, 1H), 3.42 (brs, 1H), 3.72 (d, J=6.0 Hz, 2H), 4.39 (brs, 1H), 6.80 (d, J=9.0 Hz, 2H), 7.10 (d, J=9.0 Hz, 2H); 13C NMR (125.7 MHz, CDCl3) δ 26.46, 26.87, 28.42, 28.54, 31.65, 32.90, 34.74, 34.79, 36.38, 36.79, 36.93, 42.04, 49.79, 72.78, 79.11, 108.45, 111.36, 114.26, 127.58, 138.22, 155.20, 157.43. Step 4. A mixture of the BOC derivative (0.40 g, 0.71 mmol) and MsOH (1.5 M in THF, 12 ml, 180 mol) was stirred at rt for 4 h. The resulting precipitate was filtered off, washed with ether (30 ml), and dried in vacuo to afford trioxolane OZ545 (0.32 g, 81%) as a colorless solid. mp 168-169° C.; 1H NMR (500 MHz, CDCl3) δ 1.11-1.27 (m, 2H), 1.45-1.59 (m, 2H), 1.64-2.25 (m, 27H), 2.44-2.54 (m, 1H), 2.80 (s, 3H), 3.04-3.16 (m, 1H), 3.73 (d, J=6.0 Hz, 2H), 6.79 (d, J=9.0 Hz, 2H), 7.10 (d, J=9.0 Hz, 2H), 7.61 (brs, 3H); 13C NMR (125.7 MHz, CDCl3) δ 26.48, 26.88, 27.65, 30.20, 31.65, 34.74, 34.80, 36.40, 36.80, 42.04, 72.24, 108.44, 111.36, 114.29, 127.62, 138.39, 157.30.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.95 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C@H:5]1[CH2:10][CH2:9][C@H:8]([NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:7][CH2:6]1)=O.[BH4-].[Li+].C([BH-](CC)CC)C.[Li+]>CCOCC.C1COCC1>[CH3:18][C:15]([O:14][C:12]([NH:11][CH:8]1[CH2:7][CH2:6][CH:5]([CH2:3][OH:2])[CH2:10][CH2:9]1)=[O:13])([CH3:16])[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)[C@@H]1CC[C@H](CC1)NC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.95 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[BH-](CC)CC.[Li+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0.4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with 2 M aq. NaOH (2×5 ml), water (2×5 ml) and brine (5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C)(C)OC(=O)NC1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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